molecular formula C18H26N4O3S B13845453 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B13845453
M. Wt: 378.5 g/mol
InChI Key: GOAKYBVMJUXOFY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide involves several stepsThe reaction conditions typically involve the use of polar solvents and controlled temperatures to ensure the desired product yield . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficacy.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used in the study of structure-activity relationships (SAR) to understand how modifications to its structure affect its biological activity.

    Biology: The compound is studied for its effects on cellular pathways, particularly those involved in bone metabolism.

    Medicine: It has shown promise as a bone anabolic agent, potentially useful in treating osteoporosis and other bone-related disorders.

    Industry: The compound’s properties make it a candidate for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide is primarily mediated through the inhibition of CDK8 (Cyclin-Dependent Kinase 8). This inhibition leads to the modulation of various cellular pathways that promote bone formation and reduce bone resorption .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives that have been studied for their bone anabolic properties. 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide stands out due to its optimized pharmacokinetic profile and high in vitro and in vivo efficacy. Other similar compounds may include:

Properties

Molecular Formula

C18H26N4O3S

Molecular Weight

378.5 g/mol

IUPAC Name

3-amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H26N4O3S/c1-2-24-8-9-25-11-12-4-3-7-22(10-12)13-5-6-21-18-14(13)15(19)16(26-18)17(20)23/h5-6,12H,2-4,7-11,19H2,1H3,(H2,20,23)

InChI Key

GOAKYBVMJUXOFY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCC1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N

Origin of Product

United States

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